Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate
CAS No.: 1935107-75-7
Cat. No.: VC5664277
Molecular Formula: C9H7BrN2O2
Molecular Weight: 255.071
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1935107-75-7 |
|---|---|
| Molecular Formula | C9H7BrN2O2 |
| Molecular Weight | 255.071 |
| IUPAC Name | methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate |
| Standard InChI | InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-3-12-5-7(10)11-8(12)4-6/h2-5H,1H3 |
| Standard InChI Key | XZDUUFQXKYVYHS-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC2=NC(=CN2C=C1)Br |
Introduction
Structural and Chemical Identity
Molecular Architecture
Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate belongs to the imidazo[1,2-a]pyridine family, a class of bicyclic compounds comprising a five-membered imidazole ring fused to a six-membered pyridine ring. The bromine substituent at the 2-position and the methyl ester at the 7-position introduce distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate |
| CAS Number | 1935107-75-7 |
| Molecular Formula | C₉H₇BrN₂O₂ |
| Molecular Weight | 255.07 g/mol |
| SMILES | COC(=O)C1=CN2C=C(N=C2C=C1)Br |
| InChIKey | QIPNKRNFZTZQBD-UHFFFAOYSA-N |
The compound’s planar fused-ring system allows for π-π stacking interactions, while the electron-withdrawing bromine and ester groups enhance its susceptibility to nucleophilic substitution and cross-coupling reactions .
Synthesis and Green Chemistry Approaches
Metal-Free Cycloisomerization
A prominent synthesis route, described by VulcanChem, involves a metal-free cycloisomerization strategy under aqueous conditions. This method employs sodium hydroxide to promote the reaction between 2-amino-5-bromopyridine and methyl glyoxylate, yielding the target compound with high purity and efficiency. Key advantages include:
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Environmental sustainability: Elimination of transition-metal catalysts reduces toxic waste.
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Operational simplicity: Reactions proceed at mild temperatures (25–50°C) without inert atmospheres.
Table 2: Synthesis Methods for Brominated Imidazo[1,2-a]pyridines
Reactivity and Functionalization
Halogen Exchange Reactions
Pharmaceutical Applications
Biological Target Engagement
Imidazo[1,2-a]pyridines are renowned for their affinity toward kinases and G-protein-coupled receptors (GPCRs). Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate’s bromine and ester groups enhance its ability to modulate enzyme active sites, as demonstrated in preliminary antibacterial assays.
Case Study: Antibacterial Activity
While specific data for this compound remain proprietary, structural analogs exhibit selective inhibition of bacterial DNA gyrase, a validated target for quinolone antibiotics. The bromine atom may impede resistance mechanisms by occupying hydrophobic pockets inaccessible to smaller substituents.
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy: ¹H NMR reveals distinct signals for the imidazole (δ 7.8–8.2 ppm) and pyridine (δ 6.5–7.5 ppm) protons, with coupling constants confirming regiochemistry.
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Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak at m/z 255.07 (M+H⁺) .
Table 3: Representative Spectral Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, imidazole-H), 7.95 (d, J=6.8 Hz, 1H), 6.72 (d, J=6.8 Hz, 1H), 3.89 (s, 3H, OCH₃) |
| ¹³C NMR | δ 165.2 (C=O), 142.1 (C-Br), 121.8–138.4 (aromatic Cs) |
Future Directions
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Mechanistic Studies: Elucidate the compound’s mode of action in bacterial systems using genomic and proteomic approaches.
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Green Synthesis Optimization: Explore biocatalytic routes to enhance atom economy and reduce solvent waste.
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Materials Discovery: Screen derivatives for organic light-emitting diode (OLED) or photovoltaic applications.
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